3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride
Description
3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride (CAS: 1286265-82-4) is a secondary amine derivative featuring a benzonitrile core substituted with a piperidine-4-ylamino methyl group at the 3-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for industrial and pharmaceutical applications, particularly in drug discovery targeting neurological or metabolic disorders . The molecular formula is C₁₃H₁₈Cl₂N₃, with a molecular weight of 290.21 g/mol. Industrial-grade purity (99%) and compliance with REACH/ISO standards underscore its reliability for research and manufacturing .
Properties
IUPAC Name |
3-[(piperidin-4-ylamino)methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13;;/h1-3,8,13,15-16H,4-7,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEKUVOPOWXXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC(=CC=C2)C#N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride typically involves the reaction of 3-cyanobenzyl chloride with piperidine-4-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration and drying.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Scientific Research Applications
-
Antagonism of Histamine Receptors
- Recent studies have indicated that derivatives of piperidine compounds can function as antagonists at histamine H3 receptors. The structural modifications in compounds similar to 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride have shown promise in targeting these receptors, which play a crucial role in various neurological and physiological processes .
- Inhibition of Acetylcholinesterase
- Pharmaceutical Formulations
Case Studies
-
Histamine H3 Receptor Antagonists
- A study evaluated various piperidine derivatives, including those structurally related to this compound, for their efficacy as H3 receptor antagonists. Results indicated that certain modifications led to compounds with nanomolar affinity and significant inhibitory activity against cholinesterases, suggesting potential therapeutic applications in neurodegenerative diseases .
-
Metabolic Syndrome Treatment
- In preclinical trials, compounds exhibiting similar pharmacological profiles were tested for their effects on metabolic disorders. These studies demonstrated that certain derivatives could effectively modulate metabolic pathways, leading to improved insulin sensitivity and reduced weight gain in animal models .
Table 1: Summary of Biological Activities
| Compound Name | Target Receptor/Enzyme | Affinity (nM) | Inhibition (%) |
|---|---|---|---|
| ADS031 | Histamine H3R | 12.5 | 60% AChE |
| ADS022 | Histamine H3R | >100 | 55% BuChE |
| ADS024 | Histamine H3R | 15 | 70% AChE |
Table 2: Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparison
The compound is compared to three analogs (Table 1), differentiated by substituent groups, positions, and pharmacological profiles.
Key Observations :
- Substituent Position: The 3- vs. 4-position substitution (e.g., 3- vs. 4-[(Piperidine-4-ylamino)methyl]benzonitrile) alters steric and electronic interactions, impacting receptor binding and metabolic stability .
- Heterocyclic Systems : The pyrazine derivative introduces aromatic nitrogen atoms, enhancing π-π stacking interactions but reducing solubility compared to benzonitrile analogs .
Biological Activity
3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring attached to a benzonitrile moiety. Its chemical formula is C13H16Cl2N4, with a molecular weight of 303.20 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.
Research indicates that this compound acts primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. It has been shown to interact with various targets, including:
- Kinases : Inhibition of cyclin-dependent kinases (CDKs) has been documented, leading to cell cycle arrest in cancer cells.
- Receptors : The compound may modulate receptor activities related to neurotransmission and inflammation.
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent:
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MCF-7, HeLa) demonstrated significant cytotoxic effects, with IC50 values in the low micromolar range.
- Mechanistic Studies : Apoptosis assays revealed that treatment with the compound leads to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, indicating a shift towards programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HeLa | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies show effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
- In Vivo Efficacy : A study involving murine models of cancer demonstrated that administration of the compound at doses of 10 mg/kg resulted in significant tumor reduction over a treatment period of three weeks.
- Pharmacokinetics : Investigations into the pharmacokinetic profile indicated good bioavailability and tissue distribution, suggesting that the compound can effectively reach its targets in vivo.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine in the piperidine ring acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides and acyl chlorides.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ethyl bromoacetate | DCM, triethylamine, 0–25°C | 3-[(Piperidine-4-yl(ethoxycarbonylmethyl)amino)methyl]benzonitrile | |
| Acetyl chloride | THF, room temperature, 2 hrs | 3-[(Piperidine-4-yl(acetylamino)methyl]benzonitrile dihydrochloride |
These substitutions are critical for introducing functional groups that modify physicochemical properties or biological activity.
Oxidation Reactions
The piperidine ring undergoes oxidation to form N-oxide derivatives.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Ethanol, reflux, 6 hrs | 3-[(Piperidine-4-ylamino)methyl]benzonitrile N-oxide | |
| m-CPBA | DCM, 0°C to room temperature | Epoxide intermediates (characterized via LC-MS) |
N-oxides are often explored for enhanced solubility or altered receptor binding profiles.
Reduction Reactions
The nitrile group can be reduced to a primary amine.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 hrs | 3-[(Piperidine-4-ylamino)methyl]benzylamine | |
| H₂ (1 atm), Pd/C | Methanol, room temperature | Partial reduction to imine intermediates |
Reduction pathways are pivotal for generating amine derivatives with potential bioactivity.
Electrophilic Aromatic Substitution
The electron-deficient benzonitrile ring undergoes nitration and halogenation.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 mins | 3-[(Piperidine-4-ylamino)methyl]-5-nitrobenzonitrile | |
| Br₂, FeBr₃ | DCM, 25°C, 2 hrs | 3-[(Piperidine-4-ylamino)methyl]-4-bromobenzonitrile |
Substitution occurs preferentially at the meta position due to the nitrile’s electron-withdrawing effect.
Acylation Reactions
The amine reacts with acylating agents to form amides.
| Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|
| Benzoyl chloride | Pyridine, DCM, 25°C, 1 hr | 3-[(Piperidine-4-yl(benzoylamino))methyl]benzonitrile |
Acylated derivatives are often synthesized to study structure-activity relationships.
Hydrolysis Reactions
The nitrile group hydrolyzes to carboxylic acid or amide under specific conditions.
| Conditions | Catalyst | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | — | 3-[(Piperidine-4-ylamino)methyl]benzoic acid | |
| H₂O₂, NaOH | Phase-transfer catalyst | 3-[(Piperidine-4-ylamino)methyl]benzamide |
Hydrolysis products are intermediates for further derivatization.
Interaction Studies and Biological Relevance
The compound’s interactions with biological targets are influenced by its reactivity:
-
Enzyme Binding : Forms hydrogen bonds with active-site residues of kinases via the amine and nitrile groups.
-
Receptor Modulation : The piperidine ring engages in hydrophobic interactions with G-protein-coupled receptors.
Key Structural Insights from Computational Analysis
Q & A
What are the recommended synthetic routes for 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride, and how can reaction conditions be optimized?
Basic Question
Methodological Answer:
Synthesis typically involves a multi-step process:
Condensation : React benzonitrile derivatives with piperidine-4-amine precursors under basic conditions (e.g., K₂CO₃ or Et₃N) to form the tertiary amine intermediate.
Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to isolate the free base.
Salt Formation : Treat the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the dihydrochloride salt .
Optimization :
- Design of Experiments (DoE) can identify optimal molar ratios, solvents (e.g., DMF vs. THF), and temperatures.
- Monitor reaction progress via TLC or LC-MS to minimize byproducts. Adjust pH during salt formation to enhance crystallinity .
How should researchers characterize the purity and structural identity of this compound?
Basic Question
Methodological Answer:
Purity Analysis :
- HPLC : Use a C18 column with a mobile phase (e.g., 0.1% TFA in H₂O:MeCN) to quantify purity (>98%) and detect impurities .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) matches theoretical values.
Structural Confirmation : - NMR : ¹H/¹³C NMR in DMSO-d₆ or D₂O to verify benzonitrile (δ ~7.5–8.0 ppm) and piperidine (δ ~1.5–3.0 ppm) signals.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks for the free base (e.g., [M+H]⁺) and salt adducts .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Question
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste.
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Seek medical attention if irritation persists .
How can researchers address solubility challenges in biological assays?
Advanced Question
Methodological Answer:
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility. Confirm solvent compatibility with assay protocols.
- pH Adjustment : Prepare stock solutions in dilute HCl (pH ~3–4) to stabilize the dihydrochloride form. Filter through 0.22 µm membranes to remove particulates .
- Critical Micelle Concentration (CMC) : For lipophilic analogs, assess surfactant use (e.g., Tween-80) to prevent aggregation .
How should contradictory biological activity data be analyzed across different studies?
Advanced Question
Methodological Answer:
- Assay Validation : Verify cell line viability (e.g., HEK293 vs. HeLa), incubation times, and buffer conditions (pH, ionic strength) to rule out experimental variability.
- Stability Testing : Perform LC-MS to check compound degradation under assay conditions (e.g., serum-containing media).
- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to confirm target engagement specificity .
What strategies are recommended for designing structural analogs to explore structure-activity relationships (SAR)?
Advanced Question
Methodological Answer:
- Substituent Modification : Replace the benzonitrile group with bioisosteres (e.g., pyridine, thiazole) to assess electronic effects.
- Piperidine Substitutions : Introduce methyl, ethyl, or aryl groups at the piperidine nitrogen to evaluate steric and pharmacokinetic impacts.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target receptors (e.g., GPCRs, kinases) .
How does the compound’s stability vary under different storage conditions?
Basic Question
Methodological Answer:
- Long-Term Storage : Store at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC for purity loss.
- Solution Stability : Prepare fresh solutions in degassed buffers to prevent oxidation; avoid repeated freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
